1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a complex organic compound that features both indole and quinoline moieties. These structures are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis or other suitable methods.
Coupling Reactions: The indole and quinoline derivatives are then coupled through a series of reactions, including alkylation and thiourea formation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications due to its bioactive moieties.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. The indole and quinoline rings are known to interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(quinolin-3-yl)ethyl)thiourea
- 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxyquinolin-3-yl)ethyl)thiourea
Uniqueness
The presence of both indole and quinoline moieties, along with the specific substitution pattern, makes 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea unique. This combination may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C24H26N4O3S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-indol-1-ylethyl)thiourea |
InChI |
InChI=1S/C24H26N4O3S/c1-30-20-7-8-21(31-2)22-18(20)15-17(23(29)27-22)9-11-25-24(32)26-12-14-28-13-10-16-5-3-4-6-19(16)28/h3-8,10,13,15H,9,11-12,14H2,1-2H3,(H,27,29)(H2,25,26,32) |
InChI Key |
WWZXCJZSRJWSPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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